
N-Boc-2-Hydroxydimethylsilanyl-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Enantioselective Synthesis and Applications
The enantioselective synthesis of N-Boc pyrrolidine derivatives has been extensively studied, particularly through palladium-catalyzed α-arylation processes. One study demonstrates the use of Pd-catalyzed α-arylation of N-Boc pyrrolidine, employing a chiral auxiliary to achieve high enantiomeric ratios. This method has been applied to the synthesis of various natural products, including (R)-crispine A and (S)-nicotine, showcasing its versatility and potential for complex molecule construction . Another communication reveals a similar enantioselective Pd-catalyzed α-arylation, which provides a reliable route to synthesize a broad range of functionalized 2-aryl-N-Boc-pyrrolidines with high enantiomeric ratios .
Regiocontrolled Oxidation of Silyloxypyrroles
A novel method for the synthesis of 5-hydroxy-3-pyrrolin-2-ones has been reported, which involves the conversion of N-Boc-3-pyrrolin-2-ones into 2-triisopropylsilyloxypyrroles followed by oxidation with dimethyldioxirane. This process yields N-Boc-5-hydroxy-3-pyrrolin-2-ones with high regiocontrol and efficiency .
Chemical Polymerization and Properties
The synthesis of N-hexyl-cyclopental[c]pyrrole and its subsequent polymerization to a novel polypyrrole has been explored. The resulting polymer exhibits solubility in organic solvents and redox conductivity, with detailed characterization provided through various spectroscopic and analytical techniques. This research highlights the potential of pyrrole derivatives in the development of conductive polymers .
Carbonylative Approaches to Pyrrole Derivatives
A palladium iodide-catalyzed carbonylative approach to functionalized pyrrole derivatives has been developed. This method utilizes N-Boc-1-amino-3-yn-2-ols and leads to a mixture of Boc-protected and N-unsubstituted pyrrole-3-carboxylic esters. The process is notable for its ability to produce highly functionalized pyrrole derivatives in a single step, which can be further manipulated to synthesize complex natural products .
Partial Reduction and Natural Product Synthesis
The partial reduction of N-Boc pyrroles has been investigated, providing routes to disubstituted pyrrolines with high diastereoselectivity. This methodology has been applied to the synthesis of natural products such as omuralide and hyacinthacine A1. Additionally, routes to enantiopure substituted pyrroline compounds have been developed, utilizing chiral protonation or enzymatic desymmetrization .
Lewis Acid-Catalyzed Reactions
The treatment of 1-(2-isocyanophenyl)pyrrole with boron trifluoride leads to the formation of pyrrolo[1,2-a]quinoxaline. This reaction can be modified in the presence of aldehydes or ketones to yield 4-(1-hydroxyalkyl)pyrrolo[1,2-a]quinoxalines, demonstrating the versatility of Lewis acid-catalyzed reactions in pyrrole chemistry .
Scalable Synthesis of Silyloxypyrrole
An efficient and scalable process for the synthesis of N-Boc-2-tert-butyldimethylsiloxypyrrole has been described. The process involves a three-step, one-pot sequence starting from (±)-4-amino-3-hydroxybutyric acid, leading to the target compound without the need for chromatographic purification. This method has been demonstrated in a pilot plant, highlighting its practicality for large-scale production .
Aplicaciones Científicas De Investigación
Efficient Scalable Synthesis Processes
An efficient and scalable synthesis process has been developed for the preparation of N-Boc-2-tert-butyldimethylsiloxy-pyrrole, showcasing a safe, reliable methodology for producing this compound in multikilogram quantities with high overall yield. This process, involving a three-step, one-pot sequence, demonstrates the compound's relevance in industrial-scale organic synthesis, highlighting its potential in further chemical reactions and product development (Tian, Rasmussen, & Wittenberger, 2002).
Applications in Natural Product Synthesis
Research into the partial reduction of N-Boc pyrroles has opened stereoselective routes to disubstituted pyrrolines, crucial for natural product synthesis. This methodology was pivotal in the synthesis of omuralide and the polyhydroxylated pyrrolizidine natural products, indicating the compound's utility in complex molecule construction and the exploration of bioactive substances (Donohoe & Thomas, 2007).
Palladium-Catalyzed Approaches to Pyrrole Derivatives
A novel approach utilizing palladium iodide-catalyzed carbonylative strategies to synthesize functionalized pyrrole derivatives has been highlighted. This method, involving oxidative heterocyclization-alkoxycarbonylation, showcases the compound's versatility in facilitating the formation of pyrrole-based compounds with significant synthetic and medicinal value (Gabriele et al., 2012).
Novel Synthetic Routes and Functional Materials
Research has also focused on developing novel functional materials through the manipulation of pyrrole derivatives, such as N-Boc-protected pyrrole oligomers. This includes the synthesis of conjugated polymers for applications like fluoride anion chemosensors, demonstrating the compound's potential in creating novel, functionalized materials with specific sensory applications (Zhang et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 2-[hydroxy(dimethyl)silyl]pyrrole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3Si/c1-11(2,3)15-10(13)12-8-6-7-9(12)16(4,5)14/h6-8,14H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDVDBYGGISJNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC=C1[Si](C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60479056 |
Source


|
| Record name | N-Boc-2-Hydroxydimethylsilanyl-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
879904-82-2 |
Source


|
| Record name | N-Boc-2-Hydroxydimethylsilanyl-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 879904-82-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


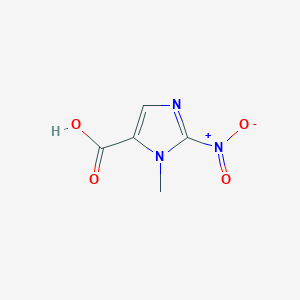


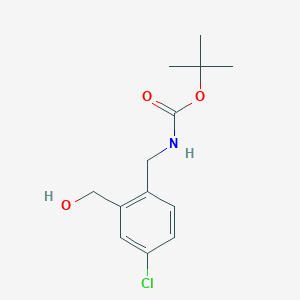


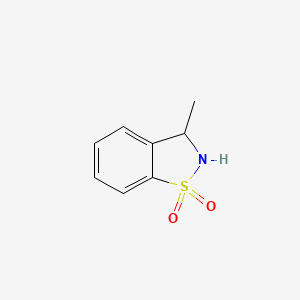


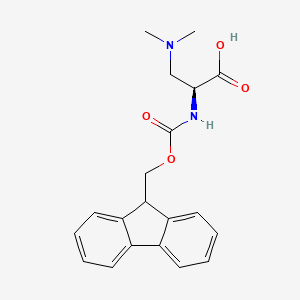
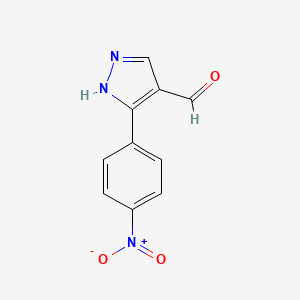
![Spiro[3.5]nonane-6,8-dione](/img/structure/B1340185.png)
![(3As,5S,6R,6aS)-5-(azidomethyl)-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B1340189.png)